molecular formula C10H9N3O3 B1393842 Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1160264-04-9

Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B1393842
M. Wt: 219.2 g/mol
InChI Key: TZUNKGZQWMSNBR-UHFFFAOYSA-N
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Description

Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C10H9N3O3 and a molecular weight of 219.20 . It is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5-a]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .


Molecular Structure Analysis

The InChI code for Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is 1S/C10H9N3O3/c1-2-16-10 (15)8-4-12-13-5-7 (6-14)3-11-9 (8)13/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a solid at room temperature . It has a predicted density of 1.4 g/cm3 and a predicted refractive index of n20D 1.64 . The melting point is 199-200°C .

Scientific Research Applications

Synthesis of Fluorophores and Fluorescent Probes

  • Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been used in the synthesis of novel functional fluorophores. These fluorophores demonstrate significant fluorescence intensity and quantum yields, making them potentially useful as fluorescent probes for biological or environmental detection (Castillo, Tigreros, & Portilla, 2018).

Synthesis of Benzodiazepine Receptor Ligands

  • Compounds derived from ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate have been synthesized as potential benzodiazepine receptor ligands. These ligands can have implications in neurological studies and drug design (Bruni, Selleri, Costanzo, Guerrini, & Casilli, 1994).

Development of Heterocyclic Compounds

  • Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key intermediate in the development of various heterocyclic compounds. These compounds have diverse applications in medicinal chemistry and materials science, offering new avenues for research and development (Chimichi, Cosimelli, Bruni, & Costanzo, 1993).

Electrophilic Substitution Reactions

  • This compound is used in electrophilic substitution reactions to create novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. These reactions and their products have implications in the synthesis of pharmacologically active molecules (Atta, 2011).

X-Ray Analysis and Structural Determination

  • Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives have been analyzed using X-ray crystallography. This analysis helps in the structural determination of novel compounds, which is crucial in drug design and materials science (Clayton, Rogers, Smith, Stevenson, & King, 1980).

Synthesis of Pyrazolo[4,3-d]pyrimidines

  • It has been involved in the synthesis of dihydroxy- and substituted hydroxypyrazolo[4,3-d]pyrimidines, expanding the library of compounds in heterocyclic chemistry (Takei, Yasuda, & Takagaki, 1979).

Safety And Hazards

The safety information for Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c1-2-16-10(15)8-4-12-13-5-7(6-14)3-11-9(8)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZUNKGZQWMSNBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675485
Record name Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate

CAS RN

1160264-04-9
Record name Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=1160264-04-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AP Mityuk, SE Kolodych, SA Mytnyk, YV Dmytriv… - …, 2010 - thieme-connect.com
Cyclization of 2-dimethylaminomethylene-1, 3-bis (dimethylimonio) propane diperchlorate with various amino heterocycles led to the formation of a series of fused heterocyclic systems …
Number of citations: 14 www.thieme-connect.com

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